4-Chloro-7-methoxy-2-phenylquinoline

Medicinal Chemistry Chemical Synthesis Lipophilicity

This 4-chloro-7-methoxy-2-phenylquinoline features a unique C-2 phenyl and C-7 methoxy substitution pattern that enables rapid C-4 diversification for kinase-targeted SAR studies, agrochemical lead generation, and MOF ligand synthesis. Unlike simpler 4-chloro-7-methoxyquinoline analogs, the C-2 phenyl group provides critical lipophilicity (XLogP3 ~4.45) for binding pocket complementarity. Available in bulk with ≥98% purity. Ideal building block for medicinal chemistry and materials science R&D.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 189816-05-5
Cat. No. B1588549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-2-phenylquinoline
CAS189816-05-5
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyBAZSITKSXXHTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxy-2-phenylquinoline (CAS 189816-05-5) Procurement Guide for Chemical Synthesis


4-Chloro-7-methoxy-2-phenylquinoline is a synthetically accessible quinoline derivative characterized by a specific 4-chloro, 7-methoxy, and 2-phenyl substitution pattern on the quinoline core [1]. This compound is not a marketed drug or agrochemical end-product. Its primary documented role is as a versatile building block or intermediate in organic synthesis, particularly for the preparation of more complex, biologically active quinoline-based molecules for research and development purposes . Its value proposition is centered on the unique reactivity conferred by its specific substitution pattern, making it a strategic starting point for constructing targeted molecular libraries.

Why 4-Chloro-7-methoxy-2-phenylquinoline Cannot Be Replaced by Simpler Analogs in Synthesis


The value of 4-chloro-7-methoxy-2-phenylquinoline lies not in any single biological property, but in its role as a pre-functionalized scaffold. Substitution with a closely related quinoline, such as the simpler 4-chloro-7-methoxyquinoline (CAS 68500-37-8), would result in the loss of the C-2 phenyl group, a critical functional handle that differentiates it from the 4-aminoquinoline antimalarial class . This C-2 phenyl moiety is essential for establishing specific molecular geometry and lipophilicity (XLogP3 of 4.5) that directs the compound's application toward more complex, polycyclic target structures . Generic substitution would therefore fail to provide the same synthetic potential, as it would alter the intended molecular architecture and the reactivity profile of downstream intermediates in a research program .

Quantitative Evidence for Selecting 4-Chloro-7-methoxy-2-phenylquinoline over Closest Analogs


C-2 Phenyl Substitution Differentiates Physicochemical Profile from Simpler Quinoline Scaffolds

The presence of the 2-phenyl substituent fundamentally alters the compound's physicochemical properties compared to simpler 4-chloro-7-methoxyquinoline. Specifically, the C-2 phenyl group increases the molecule's lipophilicity and provides a defined structural motif, differentiating it from common antimalarial intermediates. The calculated XLogP3 value for 4-chloro-7-methoxy-2-phenylquinoline is 4.45 .

Medicinal Chemistry Chemical Synthesis Lipophilicity

Specific Substitution Pattern Defines a Unique Intermediate Not Found in Antimalarial Chemotypes

The compound's 4-chloro-7-methoxy-2-phenyl substitution pattern is specifically cited as a unique and versatile intermediate for synthesizing complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals . This pattern contrasts with the classic antimalarial pharmacophore (e.g., 4-aminoquinolines like chloroquine) which relies on a basic amine side chain at the 4-position for its mechanism of action .

Synthetic Chemistry Drug Discovery Agrochemical Synthesis

Key R&D Application Scenarios for 4-Chloro-7-methoxy-2-phenylquinoline


Synthesis of Novel 2-Phenylquinoline-Based Kinase Inhibitor Libraries

This compound serves as an ideal starting point for medicinal chemistry programs targeting kinases or other enzymes with a preference for aromatic and lipophilic binding pockets. Its pre-installed C-2 phenyl and C-7 methoxy groups allow for rapid diversification through C-4 substitution chemistry, enabling efficient synthesis of compound libraries for structure-activity relationship (SAR) studies in oncology or inflammation research.

Development of Next-Generation Agrochemical Leads

The quinoline scaffold is a privileged structure in agrochemistry. Researchers can utilize the unique substitution pattern of this intermediate to generate novel fungicidal or insecticidal lead compounds. Its physicochemical properties (XLogP3 ~4.45) suggest a balanced lipophilicity that is often associated with good bioavailability and cuticular penetration in pest organisms.

Synthesis of Advanced Materials and Specialty Chemicals

The rigid, aromatic core of 4-chloro-7-methoxy-2-phenylquinoline makes it a valuable building block in materials science. Its structural features are suitable for the synthesis of organic ligands for metal-organic frameworks (MOFs) or as a precursor to polycyclic aromatic compounds used in organic electronics, where precise control over molecular geometry and electronic properties is required.

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